molecular formula C18H23N3O4 B2959795 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-88-2

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2959795
CAS No.: 1013765-88-2
M. Wt: 345.399
InChI Key: WZHFLTLJRORGGJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a complex organic compound featuring a unique structure that combines a dioxin ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with appropriate reagents to introduce the pyrazole and carboxamide functionalities . The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as lithium hydride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-substituted benzenesulfonamides and pyrazole derivatives. These compounds share structural features with N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide but may differ in their specific functional groups and overall molecular architecture .

Uniqueness

What sets this compound apart is its combination of a dioxin ring with a pyrazole and carboxamide group, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-3-7-21-12-14(18(20-21)25-8-4-2)17(22)19-13-5-6-15-16(11-13)24-10-9-23-15/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHFLTLJRORGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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